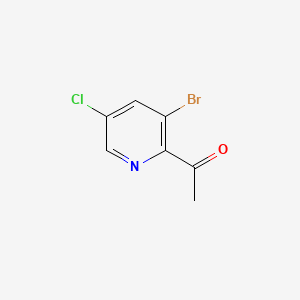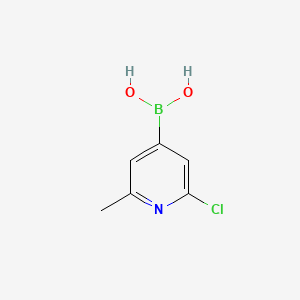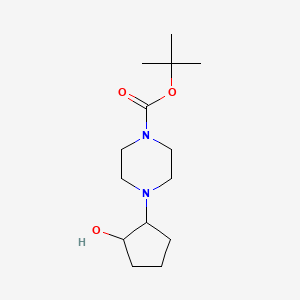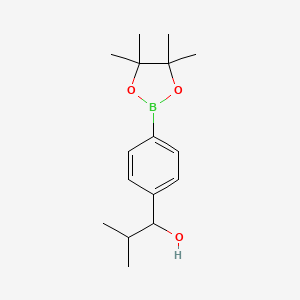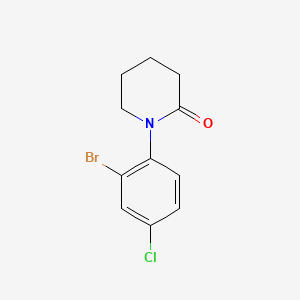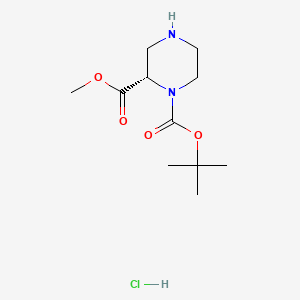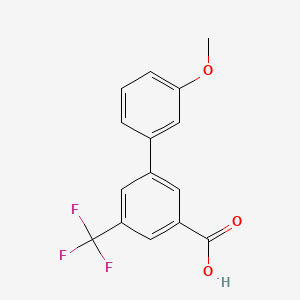![molecular formula C5H10N2S B594534 2-Thia-5,7-diazaspiro[3.4]octane(9CI) CAS No. 139585-87-8](/img/new.no-structure.jpg)
2-Thia-5,7-diazaspiro[3.4]octane(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-5,7-diazaspiro[3.4]octane(9CI) is a chemical compound with the molecular formula C5H10N2S. This compound is characterized by a spirocyclic structure containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Thia-5,7-diazaspiro[3.4]octane(9CI) typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable thioamide with a diamine under controlled temperature and pressure conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-Thia-5,7-diazaspiro[3.4]octane(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-Thia-5,7-diazaspiro[3.4]octane(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Thia-5,7-diazaspiro[3.4]octane(9CI) involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
2-Thia-5,7-diazaspiro[3.4]octane(9CI) can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
- 2-Thia-6-azaspiro[3.3]heptane
- 2-Thia-8-azaspiro[4.4]nonane
- 2-Thia-5,7-diazaspiro[3.5]nonane
What sets 2-Thia-5,7-diazaspiro[3.4]octane(9CI) apart is its specific ring size and the positioning of the sulfur and nitrogen atoms, which confer unique chemical reactivity and biological activity .
Properties
CAS No. |
139585-87-8 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-thia-5,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C5H10N2S/c1-5(2-8-3-5)7-4-6-1/h6-7H,1-4H2 |
InChI Key |
RIYZDGUBQVHGNR-UHFFFAOYSA-N |
SMILES |
C1C2(CSC2)NCN1 |
Canonical SMILES |
C1C2(CSC2)NCN1 |
Synonyms |
2-Thia-5,7-diazaspiro[3.4]octane(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



